molecular formula C16H23NO5 B13957784 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine CAS No. 63868-66-6

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Katalognummer: B13957784
CAS-Nummer: 63868-66-6
Molekulargewicht: 309.36 g/mol
InChI-Schlüssel: BNYWORTYOIXDLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a chemical compound with the molecular formula C16H23NO5. It is known for its unique structure, which includes a morpholine ring substituted with an ethyl group and a 3,4,5-trimethoxybenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 2-ethylmorpholine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2,4,5-trimethoxybenzoate
  • Methyl 3,4,5-trimethoxybenzoate
  • 2-Ethyl-4-(3,4,5-trimethoxyphenyl)morpholine

Uniqueness

2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

63868-66-6

Molekularformel

C16H23NO5

Molekulargewicht

309.36 g/mol

IUPAC-Name

(2-ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H23NO5/c1-5-12-10-17(6-7-22-12)16(18)11-8-13(19-2)15(21-4)14(9-11)20-3/h8-9,12H,5-7,10H2,1-4H3

InChI-Schlüssel

BNYWORTYOIXDLI-UHFFFAOYSA-N

Kanonische SMILES

CCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.